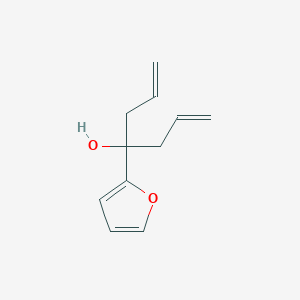![molecular formula C15H14ClNOS B2378718 N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 329700-07-4](/img/structure/B2378718.png)
N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, commonly known as CMPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMPS belongs to the class of sulfonamides and is known to possess anti-inflammatory, analgesic, and antipyretic properties.
Scientific Research Applications
Vibrational Spectroscopy and Structural Analysis
Research on molecules similar to N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, like N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, has focused on characterizing their vibrational spectroscopic signatures. Using Raman and Fourier transform infrared spectroscopy, researchers have identified the vibrational wavenumbers and geometric equilibrium of such compounds. The studies also explore intra-molecular hydrogen bonds and analyze the effects of substitutions, such as chlorine atoms, on molecular geometry. These findings are significant for understanding the molecular structure and interactions within such compounds (Jenepha Mary, Pradhan & James, 2022).
Antibacterial Properties
Various derivatives of similar molecules have been synthesized and evaluated for their antibacterial potential. For example, N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have shown potential as antibacterial agents against both gram-negative and gram-positive bacteria. These findings indicate that such molecules can be effective in combating bacterial infections (Siddiqui et al., 2014).
Enzyme Inhibition and Molecular Docking
Some compounds in this category have been screened for their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase. Molecular docking studies have been conducted to understand the binding interactions of these compounds with specific enzymes, providing insights into their potential pharmacological applications (Rehman et al., 2013).
Crystal Structure Analysis
The crystal structures of compounds similar to N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide have been determined, highlighting the importance of molecular conformation and hydrogen bonding in their structure. This research contributes to our understanding of the solid-state geometry of such compounds and their potential applications in various fields (Gowda et al., 2007).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-11-5-7-14(8-6-11)19-10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBDEKGRCDOJDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-5-(2-(5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378636.png)
![N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B2378637.png)
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B2378639.png)
![N-{(E)-[(3,5-dimethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2378640.png)
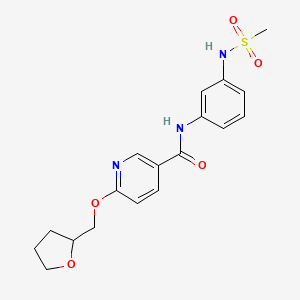

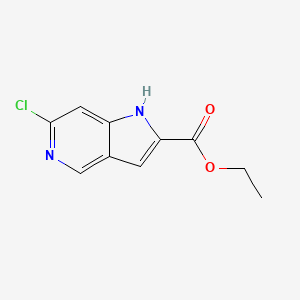
![N-mesityl-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2378650.png)
![1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B2378651.png)

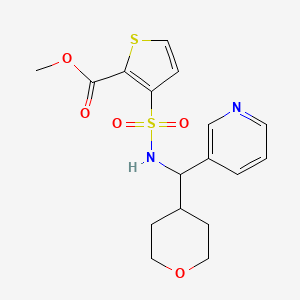
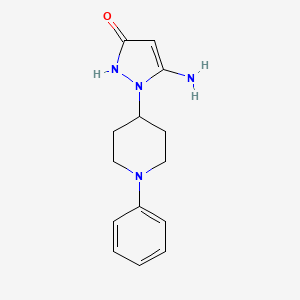
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2378657.png)
